![molecular formula C40H28N2 B1373160 4,4'-Bis(dibenzazepin-1-YL)biphenyl CAS No. 204200-08-8](/img/structure/B1373160.png)
4,4'-Bis(dibenzazepin-1-YL)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,4’-Bis(dibenzazepin-1-YL)biphenyl” is a chemical compound with the molecular formula C40H28N2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “4,4’-Bis(dibenzazepin-1-YL)biphenyl” consists of 40 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of the compound is 536.66 g/mol .
Scientific Research Applications
1. Role in Polyketide Synthase and Antimicrobial Properties
4,4'-Bis(dibenzazepin-1-YL)biphenyl, as a biphenyl derivative, is linked to the study of polyketide synthases (PKS). Biphenyls, like this compound, are known as phytoalexins in some plant subfamilies and are synthesized by biphenyl synthase (BIS), a key enzyme in their formation. This enzyme plays a significant role in creating antimicrobial secondary metabolites, contributing to the plant's defense mechanism (Liu et al., 2007).
2. Application in Metal–Organic Frameworks
The structural versatility of biphenyl derivatives, including 4,4'-Bis(dibenzazepin-1-YL)biphenyl, allows for the creation of novel complexes with varied structures in metal–organic frameworks (MOFs). These complexes display unique characteristics suitable for a range of applications in materials science (Sun et al., 2010).
3. Development of Pharmaceutical and Electronic Materials
Biphenyl derivatives are key in developing pharmaceutical and electronic materials. For instance, they are used to create multi-iodoarenes, which serve as precursors for high-impact materials in these industries (Martı́nez-Martı́nez et al., 2017).
4. Utilization in Organic Light-Emitting Diodes (OLEDs)
Specific derivatives of biphenyl, like the one , have shown potential as stable amorphous materials for use in OLEDs. Their high thermal stability and reversible oxidation processes make them excellent candidates for hole-transporting materials in these devices (Li et al., 2013).
properties
IUPAC Name |
1-[4-[4-(5H-benzo[d][1]benzazepin-1-yl)phenyl]phenyl]-5H-benzo[d][1]benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2/c1-3-9-33-29(7-1)23-25-41-37-13-5-11-35(39(33)37)31-19-15-27(16-20-31)28-17-21-32(22-18-28)36-12-6-14-38-40(36)34-10-4-2-8-30(34)24-26-42-38/h1-26,41-42H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXREPMNPRJBKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CNC3=CC=CC(=C23)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C7C8=CC=CC=C8C=CNC7=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703110 |
Source
|
Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5H-dibenzo[b,d]azepine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(dibenzazepin-1-YL)biphenyl | |
CAS RN |
204200-08-8 |
Source
|
Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5H-dibenzo[b,d]azepine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.